Cas no 863500-85-0 (3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine)

3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine
- F0682-1204
- 3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- AKOS024596697
- 3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-methoxyphenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
- 863500-85-0
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- Inchi: 1S/C19H14F3N5OS/c1-28-15-8-6-14(7-9-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-2-4-13(5-3-12)19(20,21)22/h2-9,11H,10H2,1H3
- InChI Key: ZGICXGYPAXMNJF-UHFFFAOYSA-N
- SMILES: S(C1=C2C(=NC=N1)N(C1C=CC(=CC=1)OC)N=N2)CC1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 417.08711575g/mol
- Monoisotopic Mass: 417.08711575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 91Ų
3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0682-1204-2mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-30mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-2μmol |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-25mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-40mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-3mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-15mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-5μmol |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-5mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0682-1204-50mg |
3-(4-methoxyphenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863500-85-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
Additional information on 3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine
Introduction to 3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine (CAS No. 863500-85-0)
3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 863500-85-0, represents a convergence of multiple structural and functional elements that make it a promising candidate for further research and development. The presence of a triazolo[4,5-d]pyrimidine core, combined with substituents such as 4-methoxyphenyl and 4-(trifluoromethyl)phenylmethyl sulfanyl, endows the molecule with unique chemical and biological properties that are being explored for their potential therapeutic applications.
The triazolo[4,5-d]pyrimidine scaffold is a well-known motif in medicinal chemistry, recognized for its ability to modulate various biological pathways. This scaffold is often incorporated into drug candidates due to its structural stability and its capacity to engage with biological targets such as enzymes and receptors. In the case of 3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine, the additional substituents enhance its pharmacological profile by introducing specific interactions that can influence its binding affinity and selectivity.
The 4-methoxyphenyl group is an aromatic ring substituted with a methoxy group at the para position. This substitution pattern is commonly found in biologically active compounds and can contribute to the molecule's solubility, metabolic stability, and interaction with biological targets. The methoxy group can also serve as a hydrogen bond acceptor, which can be crucial for the compound's binding to proteins or nucleic acids. Furthermore, the electronic properties of the 4-methoxyphenyl ring can influence the overall reactivity and electronic distribution of the molecule.
Equally important is the 4-(trifluoromethyl)phenylmethyl sulfanyl moiety. The trifluoromethyl group is a well-documented pharmacophore that enhances lipophilicity and metabolic stability while also influencing binding interactions at biological targets. The presence of this group can make the molecule more resistant to metabolic degradation and improve its bioavailability. The sulfanyl group (–S–) introduces a polar interaction point that can be critical for binding to biological targets such as enzymes or receptors. This combination of structural elements makes 3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine a compound of considerable interest for further investigation.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The triazolo[4,5-d]pyrimidine scaffold has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and infectious diseases. Researchers have leveraged its structural features to develop molecules with improved pharmacokinetic properties and enhanced target engagement. The compound in question (CAS No. 863500-85-0) fits into this broader context as it combines known pharmacophores with innovative structural motifs that could lead to new therapeutic strategies.
In particular, studies have shown that derivatives of triazolo[4,5-d]pyrimidine can exhibit inhibitory activity against enzymes such as kinases and cyclin-dependent kinases (CDKs), which are often overexpressed in cancer cells. The presence of both 4-methoxyphenyl and 4-(trifluoromethyl)phenylmethyl sulfanyl groups may enhance the compound's ability to interact with these targets by providing multiple points of contact within the binding pocket. This could result in higher binding affinity and improved therapeutic efficacy.
Moreover, the compound's structure suggests potential applications beyond oncology. The ability of heterocyclic compounds like this one to modulate biological pathways makes them attractive candidates for treating neurological disorders, autoimmune diseases, and other conditions where enzyme inhibition or receptor modulation is desired. Preliminary studies have indicated that similar scaffolds can interact with neurotransmitter receptors or inflammatory mediators, suggesting broad therapeutic potential.
The synthesis of 3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine (CAS No. 863500-85-0) would likely involve multi-step organic reactions that incorporate each substituent onto the triazolopyrimidine core. Key steps might include nucleophilic substitution reactions to introduce the sulfanyl group followed by condensation reactions to form the triazolopyrimidine ring system. Protecting group strategies may also be employed to ensure regioselectivity during synthesis.
The development of new synthetic methodologies is an ongoing area of research in medicinal chemistry. Advances in catalytic processes and green chemistry principles have made it possible to synthesize complex heterocyclic compounds more efficiently and sustainably. By optimizing synthetic routes for compounds like this one (CAS No. 863500-85-0), researchers can reduce costs associated with drug development while minimizing environmental impact.
In conclusion,3-(4-methoxyphenyl)-7-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-3H-1,2,3triazolo4,5-dpyrimidine (CAS No. 863500-85-0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of known pharmacophores—such as the trifluoromethyl group—the methoxy-substituted aromatic ring,andthe sulfanyl moiety—makes it an intriguing molecule for studying enzyme inhibition,receptor modulation,and other therapeutic applications.
The continued investigation into this compound could lead to new insights into disease mechanisms,the development of novel drug candidates,and improvements in synthetic methodologies for heterocyclic compounds generally,contributing significantly to advances in medicinal chemistry and drug discovery.
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